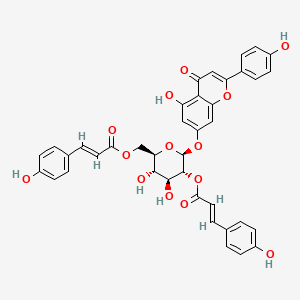
2-Amino-5-chloro-N,3-dimethylbenzamide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-chloro-N,3-dimethylbenzamide-d3 is a synthetic compound with the molecular formula C9H11ClN2O. It is a deuterated form of 2-Amino-5-chloro-N,3-dimethylbenzamide, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 involves several steps:
Oxidation: Benzoic acid is generated under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.
Substitution: Chlorine gas is used to generate 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is used to generate 3-methyl-5-chlorobenzoic acid.
Nitro-Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid.
Catalytic Hydrogenation: The nitro group is reduced to an amino group.
Final Reaction: The intermediate reacts with methylamine to obtain 2-Amino-5-chloro-N,3-dimethylbenzamide.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of advanced catalytic processes and optimized reaction conditions to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-chloro-N,3-dimethylbenzamide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of benzoic acid to 3,5-dichlorobenzoic acid.
Reduction: Catalytic hydrogenation of nitro groups to amino groups.
Substitution: Chlorine substitution and methyl substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- N-hydroxyphthalimide
- Cobalt acetylacetonate
- Chlorine gas
- Grignard reagents
- Nitric acid
- Concentrated sulfuric acid
- Methylamine .
Major Products
The major products formed from these reactions include 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid .
Aplicaciones Científicas De Investigación
2-Amino-5-chloro-N,3-dimethylbenzamide-d3 is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In studies involving cell death and necrosis.
Industry: Used in the production of insecticides such as chlorantraniliprole and cyantraniliprole.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 involves its interaction with specific molecular targets and pathways. It has been shown to induce necrotic cell death in mammalian cells, suggesting its potential use in studying cell death mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 include:
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-5-chloro-3,N-dimethylbenzamide
- 2-Amino-5-chloro-N-methyl-3-methylbenzamide .
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as improved stability and reduced metabolic degradation .
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
2-amino-5-chloro-3-methyl-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13)/i2D3 |
Clave InChI |
WOBVZGBINMTNKL-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)N |
SMILES canónico |
CC1=CC(=CC(=C1N)C(=O)NC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)



![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)


![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)

![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)


